2-Benzylacrylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 192640. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

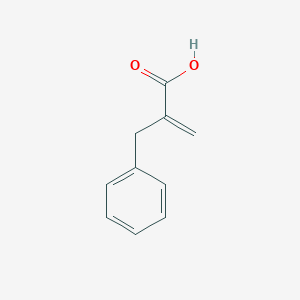

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNDYESLUKWOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972138 | |

| Record name | 2-Benzylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-19-2 | |

| Record name | 2-Benzylacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5669-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-methylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV0S2AX5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Benzylacrylic Acid from Benzylmalonic Acid

This technical guide offers a detailed exploration of the synthesis of 2-benzylacrylic acid, a valuable unsaturated aromatic carboxylic acid used as an intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] We will delve into the core chemical principles, provide a field-proven experimental protocol, and discuss critical parameters for process optimization, tailored for researchers and professionals in organic synthesis and drug development.

Foundational Principles: The Knoevenagel-Doebner Condensation

The synthesis of this compound from benzylmalonic acid is a classic example of the Knoevenagel condensation, specifically the Doebner modification.[2][3] This reaction involves the nucleophilic addition of an active methylene compound (benzylmalonic acid) to a carbonyl group (formaldehyde), followed by dehydration and decarboxylation.[2]

Mechanism of Action

The reaction proceeds through a sequence of well-understood steps:

-

Enolate Formation: A weak base, typically a secondary amine like diethylamine or piperidine, deprotonates the α-carbon of benzylmalonic acid.[4][5] This carbon is particularly acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups, facilitating the formation of a nucleophilic enolate ion. The choice of a weak base is critical to prevent the undesired self-condensation of the aldehyde.[2]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of formaldehyde (conveniently supplied from its polymeric form, paraformaldehyde). This step forms a tetrahedral intermediate.[4]

-

Dehydration: Following proton transfer, a molecule of water is eliminated, creating a carbon-carbon double bond and yielding a substituted benzylidenemalonic acid intermediate.[4]

-

Decarboxylation: The intermediate, being a β,γ-unsaturated malonic acid, readily undergoes decarboxylation (loss of CO₂) upon heating or under acidic conditions during work-up.[6][7] This process is driven by the formation of a stable conjugated system and the release of gaseous CO₂. The reaction typically proceeds through a cyclic six-membered transition state.[6][7]

The overall transformation is illustrated in the mechanistic diagram below.

Caption: Key mechanistic steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. Adherence to the specified conditions is crucial for reproducible results. The procedure is based on a well-established method with a reported yield of approximately 90%.[8]

Reagent & Safety Data

A thorough understanding of the properties and hazards of all chemicals is paramount.

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |

| Benzylmalonic Acid | C₁₀H₁₀O₄ | 194.18 | 121 | - | Irritant |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per unit) | 120-170 | - | Toxic if swallowed/inhaled, skin/eye irritant |

| Diethylamine | C₄H₁₁N | 73.14 | -115 | 56 | Highly flammable, corrosive, toxic |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 | 77 | Highly flammable, serious eye irritation |

| Hydrochloric Acid (conc.) | HCl | 36.46 | -26 | 110 | Severe skin burns and eye damage |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add benzylmalonic acid (20.0 g, 0.103 mol) and paraformaldehyde (4.94 g, 0.164 mol). Add 150 mL of ethyl acetate as the solvent.

-

Base Addition: Cool the flask in an ice-water bath to 0°C. Slowly add diethylamine (10.65 mL, 0.103 mol) dropwise via the dropping funnel over 20-30 minutes. Causality Check: This slow, cooled addition is critical to manage the initial exotherm and prevent side reactions. The internal temperature should be carefully monitored and maintained below 20°C.[8]

-

Condensation & Decarboxylation: After the addition is complete, remove the ice bath. Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain for 90 minutes. This thermal input drives the dehydration and subsequent decarboxylation steps.[8]

-

Reaction Quench & Work-up: Cool the flask again in an ice bath. Cautiously add 20 mL of water, followed by the dropwise addition of 9.0 mL of concentrated (12N) hydrochloric acid. Causality Check: The acid neutralizes the diethylamine catalyst and protonates the carboxylate product. This step must be performed slowly and with cooling to control the acid-base neutralization exotherm, keeping the temperature below 10°C.[8]

-

Phase Separation & Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ethyl acetate) layer. Wash the organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.[8]

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude product should be a white solid.[8] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., petroleum ether or a hexane/ethyl acetate mixture) if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Characterization

While the described protocol is highly effective, minor adjustments can be made to optimize for specific laboratory conditions or scale.

Key Optimization Parameters:

-

Base Equivalency: The use of one equivalent of diethylamine is standard.[8] Using a catalytic amount may slow the reaction, while a large excess can complicate the work-up.

-

Reflux Time: 90 minutes is generally sufficient for complete reaction.[8] Progress can be monitored by Thin Layer Chromatography (TLC) to ensure the disappearance of the benzylmalonic acid starting material.

-

Purification: For applications requiring exceptionally high purity (>99%), column chromatography on silica gel may be employed as an alternative to recrystallization.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid/crystal[8][9] |

| Molecular Formula | C₁₀H₁₀O₂[10] |

| Molecular Weight | 162.19 g/mol [10][11] |

| Melting Point | 68-72 °C[9] |

| Purity (Typical) | >98% (GC)[9] |

Spectroscopic analysis provides definitive structural confirmation:

-

¹H NMR: Expect characteristic peaks for the vinyl protons (C=CH₂), the benzylic protons (-CH₂-Ph), and the aromatic protons.

-

¹³C NMR: Expect signals for the carboxylic acid carbon, the carbons of the double bond, the benzylic carbon, and the aromatic carbons.

-

FT-IR: Look for a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C stretching bands.

By following this comprehensive guide, researchers can reliably and efficiently synthesize this compound, a crucial building block for further discovery and development.

References

- 1. This compound | 5669-19-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. purechemistry.org [purechemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 5669-19-2 | TCI AMERICA [tcichemicals.com]

- 10. This compound | C10H10O2 | CID 303571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to 2-Benzylacrylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Benzylacrylic acid (CAS No: 5669-19-2), a versatile unsaturated aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development and polymer science, this document delves into the core physical and chemical properties, synthesis methodologies, key reactions, and significant applications of this important chemical intermediate.

Introduction and Core Concepts

This compound, systematically named 2-benzylprop-2-enoic acid, is a unique building block in organic synthesis.[1][2] Its structure incorporates three key functional components: a carboxylic acid group, a reactive terminal alkene, and an aromatic benzyl moiety. This combination of functionalities makes it a highly valuable intermediate for creating more complex molecular architectures, particularly in the synthesis of pharmaceuticals and specialty polymers.[3] This guide aims to provide a foundational understanding of its scientific attributes and practical utility.

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity.

Caption: Chemical structure of this compound (C₁₀H₁₀O₂).

Physicochemical Properties

A precise understanding of the physical and chemical properties of this compound is critical for its handling, storage, and application in synthesis. The key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-benzylprop-2-enoic acid | [1] |

| Synonyms | 2-Methylene-3-phenylpropionic acid | [2][4] |

| CAS Number | 5669-19-2 | [1][5][6] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][5] |

| Molecular Weight | 162.18 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid/powder | [4] |

| Melting Point | 66-68 °C | [5][6] |

| Boiling Point | 170-174 °C (at 20 Torr) | [5] |

| Density | 1.120 g/cm³ | [5][6] |

| Solubility | Soluble in methanol | [4] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is most effectively achieved through a condensation reaction. The choice of this pathway is driven by the availability of starting materials and the efficiency of the reaction.

Workflow: Synthesis via Knoevenagel-type Condensation

This common laboratory-scale synthesis involves the reaction of benzylmalonic acid with paraformaldehyde, catalyzed by a secondary amine like diethylamine. The workflow is designed to control reaction temperature, which is critical for preventing unwanted side reactions and maximizing yield.

Caption: Step-by-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzylmalonic Acid

This protocol is adapted from established synthetic procedures.[8]

-

Preparation : In a suitable reaction vessel, dissolve benzylmalonic acid (1.0 eq) and paraformaldehyde (1.6 eq) in ethyl acetate.

-

Catalyst Addition : Cool the solution to 0°C using an ice bath. Add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C. The use of a secondary amine catalyst is crucial for facilitating the initial condensation and subsequent decarboxylation.

-

Reaction : After the addition is complete, warm the mixture to reflux and maintain for 90 minutes.

-

Quenching : Cool the reaction vessel back down in an ice bath. Carefully add water, followed by concentrated hydrochloric acid, again ensuring the temperature remains below 10°C. This step protonates the carboxylate and separates the catalyst.

-

Extraction : Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile intermediate.[3] Its reactivity is dominated by the acrylic acid moiety, which readily participates in polymerization and addition reactions.

-

Pharmaceutical Synthesis : this compound is a documented key intermediate in the synthesis of Racecadotril, an antisecretory medication used in the treatment of diarrhea.[9] Its structure serves as a critical scaffold for building the final active pharmaceutical ingredient (API).

-

Polymer and Resin Modification : Due to its unsaturated acrylic functionality, it can act as a reactive monomer.[3] It is used in copolymerization with other acrylic monomers to develop specialty resins and coatings, enhancing properties like adhesion and flexibility in the resulting polymer systems.[3]

-

Michael Addition : The electron-withdrawing carboxylic acid group activates the double bond for nucleophilic attack, making it an excellent substrate for Michael addition reactions. This is a powerful tool for carbon-carbon bond formation in fine chemical synthesis.[3]

Caption: Major application pathways for this compound.

Analytical Characterization

Confirming the identity and purity of this compound requires standard spectroscopic techniques. The protocols below outline the general procedures for acquiring and interpreting this data.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectral Interpretation : The expected signals for this compound are:

-

~12-13 ppm : A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~7.2-7.4 ppm : A multiplet integrating to 5 protons, corresponding to the aromatic protons of the benzyl group.

-

~6.0-6.5 ppm and ~5.5-6.0 ppm : Two distinct signals (likely doublets or singlets), each integrating to 1 proton, for the two non-equivalent vinyl protons (=CH₂).

-

~3.6 ppm : A singlet integrating to 2 protons for the methylene protons (-CH₂-Ph).

-

-

¹³C NMR Spectral Interpretation : Key expected signals include:

-

~170 ppm : Carboxylic acid carbonyl carbon.

-

~125-140 ppm : Multiple signals for the aromatic and vinyl carbons.

-

~38 ppm : Methylene carbon.

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Spectral Interpretation : Look for characteristic absorption bands:

-

2500-3300 cm⁻¹ : A very broad band characteristic of the O-H stretch of a carboxylic acid.

-

~1700 cm⁻¹ : A strong, sharp band for the C=O (carbonyl) stretch.

-

~1630 cm⁻¹ : A band for the C=C stretch of the alkene.

-

~3030 cm⁻¹ and 1600-1450 cm⁻¹ : Bands corresponding to aromatic C-H stretching and C=C ring stretching, respectively.

-

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified with several hazards that require appropriate precautions.

GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed |

| Skin Irritation | H315 | Warning | Causes skin irritation |

| Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation |

Data sourced from PubChem and ChemBlink.[1][6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][10][11]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10][11]

-

First Aid :

-

Skin Contact : Wash the affected area immediately with plenty of soap and water.[2][11]

-

Eye Contact : Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[2][11]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[2]

-

Inhalation : Move the person to fresh air. If symptoms develop, seek medical attention.[2]

-

Conclusion

This compound is a chemical intermediate of significant value in both pharmaceutical and materials science. Its well-defined physical properties and predictable reactivity, stemming from its unique molecular structure, allow for its controlled use in complex synthetic pathways. A thorough understanding of its synthesis, handling requirements, and analytical signatures is paramount for any researcher or developer utilizing this versatile compound.

References

- 1. This compound | C10H10O2 | CID 303571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbull.com [chemicalbull.com]

- 3. This compound | 5669-19-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | 5669-19-2 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. CAS # 5669-19-2, this compound, 2-Benzyl acrylic acid, (Phenylmethyl)-2-propenoic acid - chemBlink [chemblink.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. apicule.com [apicule.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.se [fishersci.se]

A Comprehensive Technical Guide to 2-Benzylacrylic Acid for Advanced Research and Development

An in-depth examination of the nomenclature, synthesis, characterization, and reactivity of 2-benzylprop-2-enoic acid, a key intermediate in pharmaceutical and polymer sciences.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a thorough understanding of 2-Benzylacrylic Acid. We will delve into its chemical identity, synthesis protocols, physical and spectroscopic properties, and its reactivity profile, with a focus on applications in specialized chemical synthesis.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 2-benzylprop-2-enoic acid [1]. However, in literature and commercial listings, it is frequently referred to by several synonyms. A clear understanding of these is crucial for exhaustive literature searches and material sourcing.

| Nomenclature Type | Name |

| IUPAC Name | 2-benzylprop-2-enoic acid[1] |

| Common Name | This compound[1] |

| Synonym | 2-Methylene-3-phenylpropanoic Acid[1][2] |

| Synonym | α-Benzylacrylic acid |

| Synonym | 2-Methylene-3-phenylpropionic Acid[2] |

| CAS Number | 5669-19-2[1][2] |

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is fundamental for its use in synthesis and material science. Below is a summary of its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| Appearance | White to off-white solid/crystal | [3] |

| Melting Point | 66-68 °C | [3][5] |

| Boiling Point | 170-174 °C at 20 Torr | [3][5] |

| Density | 1.120 g/cm³ | [3][5] |

| pKa (Predicted) | 4.48 ± 0.11 | [3][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][6] |

Spectroscopic Data for Structural Elucidation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the benzylic protons, the aromatic protons of the phenyl ring, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display characteristic peaks for the carboxylic carbon, the carbons of the double bond, the benzyllc carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and peaks corresponding to the C=C double bond and the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of COOH and benzyl groups. Predicted mass-to-charge ratios for various adducts are available.[7]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common and well-documented method involves the Knoevenagel-type condensation of benzylmalonic acid with formaldehyde.

Synthesis from Benzylmalonic Acid and Paraformaldehyde

This method provides a reliable and high-yielding route to this compound.[8]

Reaction Scheme:

References

- 1. This compound | C10H10O2 | CID 303571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 5669-19-2 [amp.chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 5669-19-2 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

Chemical Identity and Structure

2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a complex organic molecule incorporating several key functional groups that dictate its chemical behavior and potential applications. The structure features a benzamide core, substituted with an amino group at the 2-position of the benzene ring. The amide nitrogen is further substituted with a 2,2,2-trichloro-1-hydroxyethyl group.

Key Structural Features:

-

2-Aminobenzamide Core: This moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The presence of the primary amino group and the amide linkage provides sites for hydrogen bonding and further chemical modification.

-

Trichloroethyl Group: The -CCl3 group is a strong electron-withdrawing group, which can significantly influence the reactivity of the adjacent carbon and the overall electronic properties of the molecule.

-

α-Hydroxy Amide: The hydroxyl group attached to the carbon adjacent to the amide nitrogen introduces a chiral center and an additional site for hydrogen bonding or derivatization.

Physicochemical Properties (Predicted)

Due to the scarcity of direct experimental data for 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, the following properties are predicted based on its constituent functional groups and data from analogous compounds such as N-(2,2,2-trichloro-1-hydroxyethyl)benzamide.

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C9H9Cl3N2O2 | Based on structural components |

| Molecular Weight | 283.54 g/mol | Calculated from molecular formula |

| Boiling Point | ~284.3°C at 760 mmHg | Based on N-(2,2,2-trichloro-1-hydroxyethyl)benzamide[1] |

| Density | ~1.495 g/cm³ | Based on N-(2,2,2-trichloro-1-hydroxyethyl)benzamide[1] |

| LogP | ~2.5 | Predicted based on similar structures[1] |

| Hydrogen Bond Donors | 3 | From -NH2, -OH, and -NH- groups |

| Hydrogen Bond Acceptors | 3 | From C=O, -OH, and -NH2 groups |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is not explicitly detailed in the available literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related N-(1-hydroxy-2,2,2-trichloroethyl) amides and subsequent amination of the aromatic ring. A potential two-step synthesis is outlined below.

Step 1: Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)-2-nitrobenzamide

This initial step involves the condensation of 2-nitrobenzamide with chloral hydrate (trichloroacetaldehyde). This reaction is a well-established method for forming the N-(2,2,2-trichloro-1-hydroxyethyl) amide linkage.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzamide (1 equivalent) in a suitable solvent such as toluene or xylene.

-

Addition of Reagents: Add chloral hydrate (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration and wash with a cold, non-polar solvent like hexane. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Nitro Group to an Amino Group

The second step involves the reduction of the nitro group on the benzamide ring to a primary amine. This is a common transformation in organic synthesis, and several methods can be employed.

Protocol (using Tin(II) Chloride):

-

Reaction Setup: In a round-bottom flask, suspend the N-(2,2,2-trichloro-1-hydroxyethyl)-2-nitrobenzamide (1 equivalent) from Step 1 in a solvent like ethanol.

-

Addition of Reducing Agent: Add an excess of Tin(II) chloride dihydrate (SnCl2·2H2O) (typically 3-5 equivalents) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and make it basic by the slow addition of a saturated sodium bicarbonate solution. This will precipitate tin salts. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique combination of the 2-aminobenzamide scaffold with the trichloro-hydroxyethyl side chain in the target molecule suggests several potential areas of investigation for drug development professionals.

-

Anticonvulsant Activity: Some studies have explored related N-(2,2,2-trichloro-1-hydroxyethyl) amides as potential anticonvulsants. The structural similarity suggests that 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide could be a candidate for screening in neurological disorder models.

-

Antiparasitic Agents: The N-(2-aminoethyl)-N-phenyl benzamide scaffold has been identified as a starting point for the development of potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis[2]. The structural features of the target compound warrant its investigation as a potential antiparasitic agent.

-

Enzyme Inhibition: The benzamide moiety is a known pharmacophore that can interact with various enzyme active sites. The specific substitution pattern of the target molecule could lead to selective inhibition of certain enzymes, making it a valuable tool for biochemical and pharmacological research.

Safety and Handling

Comprehensive safety data for 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on the known hazards of its structural components, such as aminobenzamides and chlorinated hydrocarbons.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Predicted Hazard Statements (based on related compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Diagram of Laboratory Safety Protocol

References

Molecular formula and weight of 2-Benzylacrylic acid

An In-Depth Technical Guide to 2-Benzylacrylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known as 2-methylene-3-phenylpropanoic acid, is an unsaturated aromatic carboxylic acid.[1] Its unique structure, featuring a benzyl group attached to an acrylic acid backbone, imparts a high degree of reactivity, making it a valuable intermediate in diverse fields of chemical synthesis.[1] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, reactivity, and key applications for researchers and professionals in pharmaceuticals and materials science. It serves as a critical building block for synthesizing complex pharmaceutical intermediates, particularly in the development of heterocyclic compounds, and as a reactive monomer for creating specialized polymers and resins.[1][2]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [3][4][5] |

| Molecular Weight | 162.18 g/mol | [3][6] |

| IUPAC Name | 2-benzylprop-2-enoic acid | [3] |

| CAS Number | 5669-19-2 | [3][4][5] |

| Synonyms | 2-Methylene-3-phenylpropionic acid, (Phenylmethyl)-2-propenoic acid | [3][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 66-72 °C | [7][8] |

| Boiling Point | 170-174 °C (at 20 Torr) | [7] |

| Density | 1.120 g/cm³ | [7][8] |

| Solubility | Slightly soluble in water | [1] |

| SMILES | C=C(CC1=CC=CC=C1)C(=O)O | [3][6] |

| InChIKey | RYNDYESLUKWOEE-UHFFFAOYSA-N | [3][6] |

Synthesis of this compound

A reliable and reproducible synthesis is crucial for utilizing this compound as a starting material. A common and effective method involves the Knoevenagel-type condensation of benzylmalonic acid with formaldehyde, followed by acidification.[9]

Protocol: Synthesis from Benzylmalonic Acid

This two-stage protocol provides a high-yield route to this compound.[9][10]

Step 1: Condensation Reaction

-

In a suitable reaction vessel, dissolve benzylmalonic acid (1.0 eq) and paraformaldehyde (1.6 eq) in ethyl acetate.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

Expertise & Experience: Diethylamine acts as a base catalyst, facilitating the formation of the enolate of benzylmalonic acid and the subsequent condensation with formaldehyde. Maintaining a low temperature during this addition is critical to control the exothermic reaction and prevent the formation of side products.

-

-

After the addition is complete, warm the mixture to reflux and maintain for 90 minutes.

-

Cool the reaction mixture again to below 10 °C using an ice bath.

Step 2: Acidification and Extraction

-

To the cooled, homogeneous solution, add water followed by the dropwise addition of concentrated hydrochloric acid (HCl), keeping the temperature below 10 °C.

-

Trustworthiness: The addition of HCl serves a dual purpose: it protonates the carboxylate to form the final carboxylic acid and neutralizes the diethylamine catalyst. Careful temperature control prevents potential hydrolysis of the ester solvent or other unwanted side reactions.

-

-

Separate the organic and aqueous phases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The typical yield for this reaction is approximately 90%.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. Based on its functional groups, the expected spectroscopic data for this compound are as follows:

-

Infrared (IR) Spectroscopy: As a derivative of acrylic acid, the IR spectrum will show characteristic peaks for both the vinyl group and the carboxylic acid.[11]

-

O-H Stretch: A very broad absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C-H Stretch (Aromatic/Vinyl): Peaks just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of an α,β-unsaturated carboxylic acid.

-

C=C Stretch: A medium intensity peak around 1630-1640 cm⁻¹.

-

C-O Stretch: A strong peak in the 1320-1210 cm⁻¹ region.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

~12 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH).

-

7.2-7.4 ppm: A multiplet integrating to 5 protons, representing the aromatic protons of the benzyl group.

-

~6.3 ppm & ~5.8 ppm: Two singlets (or narrow doublets, depending on resolution), each integrating to 1 proton. These are the two diastereotopic vinyl protons (=CH₂).

-

~3.6 ppm: A singlet integrating to 2 protons, corresponding to the benzylic methylene protons (-CH₂-Ph).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

~172 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~140 ppm: Quaternary vinyl carbon attached to the carboxyl and benzyl groups.

-

~137 ppm: Quaternary aromatic carbon of the benzyl group.

-

~129, ~128, ~127 ppm: Aromatic carbons (CH) of the benzyl group.

-

~128 ppm: Methylene vinyl carbon (=CH₂).

-

~38 ppm: Benzylic methylene carbon (-CH₂-).

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the molecular weight.

-

Major Fragments: A prominent peak at m/z = 91 (the tropylium ion, [C₇H₇]⁺), resulting from the stable benzyl cation. Another expected fragment is at m/z = 117, from the loss of the carboxyl group (-COOH).

-

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its acrylic acid moiety and the presence of the benzyl group. It is a versatile building block, particularly in pharmaceutical and polymer synthesis.[1]

Key Reactions:

-

Michael Addition: The electron-withdrawing carboxylic acid group activates the double bond, making it susceptible to nucleophilic attack by thiols, amines, and other soft nucleophiles.

-

Polymerization: The vinyl group allows it to act as a monomer or co-monomer in polymerization reactions to produce specialty resins and coatings.[1]

-

Esterification/Amidation: The carboxylic acid group readily undergoes standard reactions to form esters, amides, or acid chlorides.[12]

Application in Drug Development: Racecadotril Intermediate

A primary application of this compound is as a key intermediate in the synthesis of Racecadotril, an antidiarrheal drug.[2] It is also used to create various other pharmaceutical intermediates, often involving reactions at the carboxylic acid or the activated double bond.[1][12]

Reactivity and Intermediate Role Diagram

Caption: Reactivity pathways of this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Danger): H301 - Toxic if swallowed.[3]

-

Skin Irritation (Warning): H315 - Causes skin irritation.[3][8]

-

Eye Irritation (Warning): H319 - Causes serious eye irritation.[3][8]

-

Specific Target Organ Toxicity, Single Exposure (Warning): H335 - May cause respiratory irritation.[3][8]

-

-

Handling Recommendations:

Conclusion

This compound is a highly functionalized and reactive molecule with significant utility in organic synthesis. Its straightforward, high-yield preparation and versatile reactivity make it an important intermediate for drug development, particularly for Racecadotril, and a valuable monomer in materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in research and development.

References

- 1. This compound | 5669-19-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. apicule.com [apicule.com]

- 3. This compound | C10H10O2 | CID 303571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 5669-19-2 [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. chembk.com [chembk.com]

- 8. CAS # 5669-19-2, this compound, 2-Benzyl acrylic acid, (Phenylmethyl)-2-propenoic acid - chemBlink [chemblink.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. CN102391146A - Preparation method of racecadotril intermediate 2-(benzyl acrylamide) benzyl acetate - Google Patents [patents.google.com]

The Dawn of α,β-Unsaturated Acids: A Technical Guide to the Early Studies and Discovery of 2-Benzylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the historical synthesis and initial characterization of 2-benzylacrylic acid, a molecule at the intersection of classical organic synthesis and the burgeoning field of medicinal chemistry. By examining the foundational work of late 19th-century chemists, we gain insights into the evolution of synthetic methodologies and the analytical techniques that paved the way for modern drug discovery.

Introduction: The Landscape of 19th-Century Organic Synthesis

The latter half of the 19th century was a period of profound advancement in organic chemistry, driven by the desire to understand and synthesize naturally occurring compounds and to create novel molecules with useful properties. Foundational reactions for the formation of carbon-carbon bonds, particularly for the synthesis of unsaturated carboxylic acids, were being developed. Key among these were the Perkin reaction, first described by William Henry Perkin in 1868, which provided a route to cinnamic acids from aromatic aldehydes and acid anhydrides.[1][2] This era also saw the emergence of the Knoevenagel condensation in the 1890s, a versatile method for condensing aldehydes or ketones with active methylene compounds.[3][4] These reactions laid the groundwork for the synthesis of a wide array of α,β-unsaturated carbonyl compounds, which would later be recognized as important pharmacophores and synthetic intermediates.

It was within this dynamic scientific environment that M. Conrad and C. Guthzeit undertook their investigations into the reactivity of substituted malonic acids, leading to the first documented synthesis of this compound.

The Discovery: Conrad and Guthzeit's Synthesis of 1884

In a seminal paper published in 1884 in the Berichte der deutschen chemischen Gesellschaft, M. Conrad and C. Guthzeit detailed their investigation into the reaction of benzylmalonic acid with formaldehyde. This work, titled "Ueber die Einwirkung von Aldehyden auf Benzylmalonsäure" (On the Action of Aldehydes on Benzylmalonic Acid), described a novel condensation reaction that yielded what they termed "Benzylidenessigsäure" (benzylideneacetic acid), now known as this compound.

Their experimental approach represented a significant step in the exploration of condensation reactions involving active methylene compounds. The causality behind their experimental choices can be understood in the context of the time. The reactivity of the α-hydrogens in malonic acid and its derivatives was a subject of intense study. By reacting benzylmalonic acid with the simplest aldehyde, formaldehyde, they aimed to explore the formation of a new carbon-carbon double bond.

The Chemical Transformation

The reaction reported by Conrad and Guthzeit can be visualized as a condensation of benzylmalonic acid with formaldehyde, followed by decarboxylation to yield the α,β-unsaturated product, this compound.

Figure 1: The overall reaction scheme for the synthesis of this compound as described by Conrad and Guthzeit in 1884.

Early Characterization of a Novel Compound

In the 1880s, the toolkit for structural elucidation was limited compared to modern spectroscopic techniques. Chemists relied on a combination of physical properties and chemical reactivity to characterize new compounds.

Physical Properties and Elemental Analysis

Conrad and Guthzeit described this compound as crystallizing from water in the form of "long, shiny needles" with a melting point of 68-69 °C. Melting point determination was a crucial technique for assessing the purity of a substance. The sharpness of the melting range would have provided confidence in the homogeneity of their isolated product.

Furthermore, they would have almost certainly performed elemental analysis, a cornerstone of 19th-century organic chemistry. This destructive technique involved combusting a known weight of the sample and precisely measuring the amounts of carbon dioxide and water produced. From these measurements, the empirical formula of the compound could be calculated. For a compound with the formula C₁₀H₁₀O₂, the expected elemental composition would be approximately 74.05% carbon and 6.22% hydrogen.

Chemical Reactivity

The unsaturated nature of the newly synthesized acid was a key feature to confirm. Early chemists would have employed qualitative tests to detect the presence of the carbon-carbon double bond. A common method was the reaction with bromine water. The disappearance of the characteristic reddish-brown color of the bromine solution upon addition to a solution of the acid would indicate an addition reaction across the double bond, thus confirming its presence.

The acidic nature of the compound would have been readily apparent from its ability to be neutralized by a base, a fundamental chemical property.

Experimental Protocol from the 19th Century Laboratory

Based on the work of Conrad and Guthzeit, a representative experimental protocol for the early synthesis of this compound can be reconstructed. This protocol is presented to illustrate the techniques and apparatus of the era.

Objective: To synthesize this compound from benzylmalonic acid and formaldehyde.

Apparatus:

-

Round-bottom flask with a reflux condenser

-

Heating mantle (or water bath)

-

Crystallizing dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

Reagents:

-

Benzylmalonic acid

-

Formaldehyde solution (formalin)

-

Diethylamine (as a basic catalyst, a common choice for such condensations)

-

Hydrochloric acid (for acidification)

-

Water (for crystallization)

-

Diethyl ether (for extraction, if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask, a measured quantity of benzylmalonic acid would be dissolved in a suitable solvent, likely water or ethanol.

-

Addition of Reagents: An aqueous solution of formaldehyde (formalin) would be added to the flask, followed by a catalytic amount of a base such as diethylamine. The use of a basic catalyst was crucial to facilitate the initial condensation step.

-

Heating and Reflux: The reaction mixture would then be heated under reflux for a period of time to ensure the completion of the reaction. The reflux condenser was essential to prevent the loss of volatile reactants and solvent.

-

Workup and Isolation: After cooling, the reaction mixture would be acidified with hydrochloric acid. This step would protonate the carboxylate and likely induce the decarboxylation of the intermediate. The acidification would also cause the less water-soluble this compound to precipitate out of the aqueous solution.

-

Purification: The crude solid product would be collected by filtration and washed with cold water to remove any inorganic salts and other water-soluble impurities.

-

Crystallization: For further purification, the crude this compound would be recrystallized from hot water. The process of dissolving the solid in a minimal amount of hot solvent and allowing it to cool slowly to form well-defined crystals was a standard and effective purification technique.

-

Characterization: The purified crystals would be dried, and their melting point determined.

Data Presentation

The following table summarizes the key data that would have been recorded and reported by Conrad and Guthzeit in their 1884 publication.

| Parameter | Observation |

| Starting Materials | Benzylmalonic acid, Formaldehyde |

| Catalyst | Base (e.g., Diethylamine) |

| Reaction Conditions | Heating under reflux |

| Product Appearance | Long, shiny needles (from water) |

| Melting Point | 68-69 °C |

| Empirical Formula (Calculated) | C₁₀H₁₀O₂ |

Significance and Legacy

The work of Conrad and Guthzeit, while perhaps not as widely known as the Perkin or Knoevenagel reactions, was a valuable contribution to the field of organic synthesis. It demonstrated a new method for the formation of α-substituted acrylic acids and expanded the synthetic chemist's toolbox. The discovery of this compound and its derivatives laid the groundwork for future investigations into the chemical and biological properties of this class of compounds. Today, acrylic acid derivatives are recognized as important building blocks in the synthesis of pharmaceuticals and other fine chemicals.[5] This early work serves as a testament to the ingenuity and meticulous experimental skills of 19th-century chemists, who, with limited analytical tools, were able to synthesize and characterize novel organic molecules, thereby expanding the frontiers of chemical science.

References

- 1. Berichte der Deutschen chemischen Gesellschaft zu Berlin - 34 Years available - Gallica [gallica.bnf.fr]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. catalog.hathitrust.org [catalog.hathitrust.org]

- 4. File:Berichte der Deutschen Chemischen Gesellschaft (IA berichtederdeut07gesegoog).pdf - Wikimedia Commons [commons.wikimedia.org]

- 5. U-M Library Search [search.lib.umich.edu]

The Solubility Profile of 2-Benzylacrylic Acid: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) and its intermediates are of paramount importance. Among these, solubility stands out as a critical parameter that dictates the developability, bioavailability, and ultimately, the therapeutic efficacy of a drug product. 2-Benzylacrylic acid, a key intermediate in the synthesis of the antidiarrheal drug Racecadotril, is no exception.[1] A thorough understanding of its solubility in various solvent systems is not merely an academic exercise but a fundamental necessity for process optimization, formulation design, and ensuring consistent product quality. This guide provides an in-depth technical examination of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in their work.

Physicochemical Properties of this compound: The Foundation of its Solubility Behavior

To comprehend the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical characteristics. These properties provide the causal basis for its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |

| Molecular Weight | 162.19 g/mol | [4] |

| Melting Point | 66-68 °C | [5][6] |

| Predicted pKa | 4.48 ± 0.11 | [6] |

| Predicted logP | 1.87 - 2.3 | [3][4] |

| Appearance | White to off-white solid | [5] |

| SMILES | C=C(CC1=CC=CC=C1)C(=O)O | [2][4] |

The structure of this compound features a carboxylic acid group, a benzyl group, and a vinyl group. The carboxylic acid moiety is polar and capable of acting as a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents. Conversely, the nonpolar benzyl group dictates its affinity for nonpolar or weakly polar organic solvents. The predicted pKa of approximately 4.48 indicates that it is a weak acid, and its solubility in aqueous solutions will be highly pH-dependent. The predicted octanol-water partition coefficient (logP) in the range of 1.87 to 2.3 suggests a moderate lipophilicity, indicating that it will have a preference for organic phases over aqueous ones, yet still retain some degree of water solubility.[3][4]

Theoretical Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of mixing. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The Interplay of Polarity and Hydrogen Bonding

The presence of both a polar carboxylic acid group and a nonpolar benzyl group in this compound makes its solubility highly dependent on the polarity of the solvent.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, facilitating its dissolution. However, the nonpolar benzyl group will limit its solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton of this compound.

-

Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents will be primarily driven by van der Waals interactions with the benzyl group. The polar carboxylic acid group will hinder solubility in highly nonpolar solvents.

The Influence of pH on Aqueous Solubility

As a weak acid, the aqueous solubility of this compound is expected to increase significantly with an increase in pH. In an aqueous environment, the carboxylic acid will exist in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. At pH values above the pKa (4.48), the deprotonated carboxylate form will predominate, leading to enhanced solubility due to ion-dipole interactions with water molecules.

Estimated Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility (g/L) | Qualitative Solubility | Rationale/Analog Data |

| Water (pH ~7) | Polar Protic | ~0.5 - 1.0 | Slightly Soluble | Cinnamic acid is slightly soluble in water (0.4 g/L at 25°C). The larger benzyl group in this compound may slightly decrease aqueous solubility compared to cinnamic acid. |

| Methanol | Polar Protic | > 50 | Soluble | Qualitative data indicates solubility in methanol. Phenylacetic acids and ibuprofen show good solubility in alcohols. |

| Ethanol | Polar Protic | > 50 | Soluble | Ibuprofen is very soluble in ethanol (66.18 g/100 mL in 90% EtOH at 40°C). |

| Acetone | Polar Aprotic | > 100 | Very Soluble | Cinnamic acid is easily soluble in acetone. Ibuprofen also shows high solubility in acetone. |

| Ethyl Acetate | Polar Aprotic | > 100 | Very Soluble | Ibuprofen has high solubility in ethyl acetate. |

| Dichloromethane | Halogenated | > 100 | Very Soluble | Qualitative data indicates solubility in dichloromethane. |

| Chloroform | Halogenated | > 100 | Very Soluble | Qualitative data indicates solubility in chloroform. Cinnamic acid is also soluble in chloroform. |

| Toluene | Nonpolar Aromatic | ~10 - 50 | Soluble | The benzyl group promotes solubility in aromatic solvents. |

| Hexane | Nonpolar Aliphatic | < 1 | Insoluble | The polar carboxylic acid group significantly limits solubility in nonpolar aliphatic solvents. Cinnamic acid is insoluble in hexane. |

Disclaimer: The quantitative values presented are estimations based on computational predictions and data from structurally similar compounds. Experimental verification is required for precise process design and formulation.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For definitive solubility data, experimental determination is essential. The isothermal shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility. The following protocol outlines a robust procedure for determining the solubility of this compound.

The Shake-Flask Method: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours). The agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process.

-

The extended equilibration time is necessary to ensure that a true thermodynamic equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectroscopy).

-

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and reliable method for quantifying the concentration of this compound, which contains a chromophore (the phenyl ring and conjugated system).

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of this compound.

-

Plot a graph of absorbance versus concentration. The resulting linear regression will provide the equation of the line (y = mx + c), which can be used to determine the concentration of the unknown samples.

-

-

Analysis of Unknown Samples:

-

Measure the absorbance of the diluted supernatant samples at the same λ_max.

-

Use the calibration curve equation to calculate the concentration of this compound in the diluted samples, and then back-calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Visualizing Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key molecular interactions and the experimental workflow for solubility determination.

Caption: Molecular interactions of this compound with polar and nonpolar solvents.

Caption: Experimental workflow for the determination of thermodynamic solubility.

Implications for Drug Development

A comprehensive understanding of the solubility of this compound is crucial for several aspects of the development of Racecadotril:

-

Process Chemistry: The choice of solvents for the synthesis and purification of this compound directly impacts reaction kinetics, yield, and purity. High solubility is often desired for reaction efficiency, while controlled solubility is necessary for effective crystallization and purification.

-

Formulation Development: Although this compound is an intermediate, understanding its solubility can inform the development of robust analytical methods and aid in troubleshooting any issues related to its carryover into the final API.

-

Analytical Method Development: The solubility of this compound in various mobile phases is a key consideration in the development of chromatographic methods (e.g., HPLC) for its quantification and purity assessment.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its polar carboxylic acid group and its nonpolar benzyl moiety. While it exhibits limited solubility in water at neutral pH, its solubility is significantly enhanced in a wide range of organic solvents, particularly polar aprotic solvents like acetone and ethyl acetate. For researchers and drug development professionals, a predictive understanding of its solubility, combined with robust experimental determination using methods like the shake-flask protocol, is indispensable for efficient process development, optimization, and control. This guide provides the foundational knowledge and practical tools to confidently navigate the challenges associated with the solubility of this important pharmaceutical intermediate.

References

- 1. This compound | C10H10O2 | CID 303571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 5669-19-2 [amp.chemicalbook.com]

- 6. This compound | 5669-19-2 [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2-Benzylacrylic Acid: Elucidating Structure and Purity

Abstract

2-Benzylacrylic acid (IUPAC Name: 2-benzylprop-2-enoic acid; CAS: 5669-19-2) is a vital building block in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and specialty polymers.[1] Its molecular structure, containing a carboxylic acid, a vinyl group, and a benzyl moiety, provides multiple reactive sites.[1] Accurate and comprehensive characterization of this compound is paramount to ensure identity, purity, and quality for downstream applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. We will explore not only the data itself but also the causality behind experimental choices and protocols, reflecting field-proven insights for researchers and drug development professionals.

Introduction: The Need for Spectroscopic Verification

In any synthetic workflow, particularly in pharmaceutical development, verifying the structure and purity of key intermediates is a non-negotiable quality control checkpoint. This compound (C₁₀H₁₀O₂, Molar Mass: ~162.19 g/mol ) presents a unique combination of functional groups whose presence and connectivity must be confirmed.[2][3] Spectroscopic methods provide a detailed molecular fingerprint, allowing scientists to confirm that the target molecule has been synthesized successfully and is free from significant impurities.

This guide is structured to provide not just reference data, but a logical framework for the spectroscopic analysis of this compound, empowering researchers to interpret their own results with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expertise & Experience: Experimental Design

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent starting point for this compound as it is a versatile solvent for non-polar to moderately polar organic compounds and has a minimal interfering signal. A high-field spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion, which is crucial for resolving the multiplets of the aromatic protons.

Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition (¹H NMR): Acquire the proton spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquisition (¹³C NMR): Acquire the carbon spectrum, typically requiring a larger number of scans for adequate signal-to-noise (e.g., 1024 scans or more).

Visualization: NMR Experimental Workflow

Caption: Standard workflow for NMR analysis.

Data Presentation and Interpretation

Based on the known structure of this compound, the following signals are expected.

Table 1: Expected ¹H NMR Signals for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 10.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal. |

| ~ 7.35 - 7.20 | Multiplet | 5H | -C₆H₅ | Protons on the aromatic ring. |

| ~ 6.30 | Singlet | 1H | =CH₂ (trans) | One of the two non-equivalent vinyl protons. |

| ~ 5.85 | Singlet | 1H | =CH₂ (cis) | The second non-equivalent vinyl proton. |

| ~ 3.70 | Singlet | 2H | -CH₂-Ph | Benzylic protons adjacent to the double bond. |

Table 2: Expected ¹³C NMR Signals for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172 | C =O | Carbonyl carbon of the carboxylic acid. |

| ~ 141 | C =CH₂ | Quaternary sp² carbon of the vinyl group. |

| ~ 137 | C -CH₂ (ipso) | Quaternary aromatic carbon attached to the benzyl group. |

| ~ 129 | Aromatic C H | Aromatic carbons. |

| ~ 128.5 | Aromatic C H | Aromatic carbons. |

| ~ 128 | =C H₂ | Terminal sp² carbon of the vinyl group. |

| ~ 127 | Aromatic C H | Aromatic carbons. |

| ~ 40 | -C H₂-Ph | Benzylic sp³ carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Experimental Design

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the modern method of choice over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and provides high-quality, reproducible spectra without the risk of moisture interference from KBr. The key is to ensure good contact between the sample and the ATR crystal (typically diamond or zinc selenide).

Protocol: ATR-IR Data Acquisition

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Visualization: Functional Groups and IR Regions

Caption: Correlation of key functional groups to IR absorption regions.

Data Presentation and Interpretation

The IR spectrum provides a clear fingerprint confirming the presence of all key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3300 - 2500 | Carboxylic Acid (-OH) | Very broad O-H stretch, characteristic of a dimerized acid. |

| ~ 3080, ~3030 | Aromatic/Vinyl (=C-H) | C-H stretch from sp² hybridized carbons. |

| ~ 2920, ~2850 | Aliphatic (-CH₂-) | C-H stretch from the sp³ hybridized benzyl carbon. |

| ~ 1700 | Carboxylic Acid (C=O) | Strong, sharp C=O stretch, conjugated with the C=C bond. |

| ~ 1635 | Vinyl (C=C) | C=C stretch of the vinyl group. |

| ~ 1600, ~1495, ~1450 | Aromatic (C=C) | Characteristic skeletal C=C stretches of the phenyl ring. |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. It is the definitive tool for confirming that the molecule has the correct atomic composition.

Expertise & Experience: Experimental Design

Electrospray Ionization (ESI) is an ideal "soft" ionization technique for a molecule like this compound. It imparts little excess energy, ensuring that the molecular ion is observed with minimal fragmentation. Analysis in negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion. A high-resolution mass spectrometer (like a Time-of-Flight, TOF, or Orbitrap) is essential for confirming the elemental formula via an exact mass measurement.

Protocol: High-Resolution ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Set the instrument to negative ion mode (ESI-). The capillary voltage will be set to a negative potential (e.g., -3 to -4 kV) to facilitate deprotonation.

-

Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da) using the high-resolution mass analyzer.

-

Data Analysis: Identify the m/z of the most abundant ion and compare it to the theoretical exact mass of the [M-H]⁻ species.

Visualization: Mass Spectrometry Workflow

Caption: Workflow for High-Resolution ESI-MS analysis.

Data Presentation and Interpretation

The primary goal of MS is to confirm the molecular formula.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) | Description |

| [M-H]⁻ | 161.06080 | The deprotonated molecule (C₁₀H₉O₂⁻), expected as the base peak in negative ion ESI-MS.[4] |

| [M+H]⁺ | 163.07536 | The protonated molecule (C₁₀H₁₁O₂⁺), which would be observed in positive ion mode.[4] |

| [M+Na]⁺ | 185.05730 | A common sodium adduct observed in positive ion mode.[4] |

An experimentally observed mass of 161.0608 ± 0.0005 Da would confirm the elemental composition C₁₀H₁₀O₂ with high confidence.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS.

-

NMR Spectroscopy provides the definitive C-H framework, confirming the precise connectivity of the benzyl, vinyl, and carboxyl groups.

-

IR Spectroscopy offers rapid and unambiguous confirmation of the presence of these key functional groups.

-

Mass Spectrometry verifies the elemental formula and molecular weight, providing the final piece of the structural puzzle.

Together, these techniques form a self-validating system of analysis, ensuring the identity and quality of this compound for its critical role in research, development, and manufacturing.

References

An In-Depth Technical Guide to the Reactivity Profile of the Acrylic Moiety in 2-Benzylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary